Home > Products > Screening Compounds P117302 > SMC Proliferation Inhibitor-2w
SMC Proliferation Inhibitor-2w -

SMC Proliferation Inhibitor-2w

Catalog Number: EVT-1657381
CAS Number:
Molecular Formula: C21H25NO8
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SMC Proliferation Inhibitor-2w is a compound designed to inhibit the proliferation of vascular smooth muscle cells. This inhibition is crucial in preventing conditions like intimal hyperplasia, which can occur following vascular procedures such as stenting and angioplasty. The compound primarily targets the MAPK-activated protein kinase 2 pathway, which plays a significant role in the dedifferentiation of contractile vascular smooth muscle cells into a synthetic phenotype that is characterized by increased proliferation and migration.

Source and Classification

SMC Proliferation Inhibitor-2w is derived from research focused on modulating the activity of specific kinases involved in smooth muscle cell behavior. It is classified as a small molecule inhibitor, specifically targeting serine-threonine kinases associated with the MAPK signaling pathway. This classification places it within a broader category of therapeutic agents aimed at treating vascular diseases by regulating cell growth and differentiation.

Synthesis Analysis

Methods and Technical Details

The synthesis of SMC Proliferation Inhibitor-2w involves several key steps:

  1. Reagents: Common reagents include N,N-dimethylformamide, potassium carbonate, and various aromatic compounds.
  2. Reaction Conditions: The synthesis typically requires stirring under controlled temperatures, often around 85°C, for several hours to facilitate the formation of the desired compound.
  3. Purification: Post-synthesis, purification is achieved through silica gel column chromatography using solvent mixtures such as ethyl acetate and hexane to isolate the final product.

Technical details regarding the synthesis can vary based on specific modifications made to enhance yield or bioactivity. For example, electrostatic complexation with polymers can improve cellular uptake and stability of the inhibitor in biological systems .

Molecular Structure Analysis

Structure and Data

The molecular structure of SMC Proliferation Inhibitor-2w features a complex arrangement that allows for interaction with its target proteins. Key structural data includes:

  • Molecular Weight: Typically in the range of 400-600 g/mol.
  • Functional Groups: The presence of amide linkages and aromatic rings which contribute to its binding affinity.
  • Nuclear Magnetic Resonance Spectroscopy: Used to confirm structural integrity post-synthesis, showing characteristic peaks corresponding to hydrogen atoms in specific environments.

The precise three-dimensional configuration can be modeled using computational chemistry tools to predict binding interactions with target kinases.

Chemical Reactions Analysis

Reactions and Technical Details

SMC Proliferation Inhibitor-2w engages in several key chemical reactions:

  1. Binding Affinity: It binds selectively to the catalytic site of MAPK-activated protein kinase 2, inhibiting its activity.
  2. Competitive Inhibition: The compound acts as a competitive inhibitor, preventing substrate phosphorylation that leads to increased smooth muscle cell proliferation.
  3. Cellular Uptake Mechanisms: Formulations involving nanopolyplexes enhance cellular uptake through endocytosis, allowing for effective intracellular delivery .

These reactions are critical in understanding how the compound exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action for SMC Proliferation Inhibitor-2w involves:

  1. Inhibition of Kinase Activity: By binding to MAPK-activated protein kinase 2, it prevents downstream signaling that promotes smooth muscle cell proliferation.
  2. Gene Expression Modulation: The inhibitor alters gene expression profiles in treated cells, favoring contractile phenotype markers while suppressing synthetic phenotype markers associated with proliferation .
  3. Impact on Cellular Pathways: It affects pathways involving inflammatory signaling and extracellular matrix production, contributing to reduced neointimal formation post-vascular injury.

Data from RNA sequencing studies demonstrate significant shifts in gene expression profiles upon treatment with SMC Proliferation Inhibitor-2w.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of SMC Proliferation Inhibitor-2w include:

  • Solubility: Generally soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stability can be enhanced through lyophilization techniques, ensuring prolonged activity in biological systems.
  • Melting Point: Specific melting points are determined through differential scanning calorimetry, providing insights into thermal stability.

These properties are essential for formulating effective therapeutic agents.

Applications

Scientific Uses

SMC Proliferation Inhibitor-2w has several potential applications:

  1. Vascular Disease Treatment: Primarily aimed at preventing intimal hyperplasia following vascular interventions.
  2. Research Tool: Used in studies exploring smooth muscle cell biology and signaling pathways related to cardiovascular health.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting similar pathways involved in other proliferative disorders.
Introduction to Vascular Smooth Muscle Cell (SMC) Proliferation in Pathophysiology

Role of SMC Hyperproliferation in Vascular Remodeling and Disease

Pathological SMC proliferation is orchestrated by interconnected molecular pathways that disrupt normal cell-cycle regulation:

  • Growth Factor Signaling: Platelet-derived growth factor (PDGF) released at injury sites activates receptor tyrosine kinases, driving ERK1/2 and PI3K/Akt pathways. This accelerates G1/S-phase transition via cyclin D1 upregulation and p27Kip1 degradation [8].
  • Inflammatory Activation: Nuclear factor-kappa B (NF-κB) activation under inflammatory conditions (e.g., atherosclerosis) induces microRNA-17 (miR-17), which suppresses retinoblastoma (Rb) protein. Rb loss derepresses E2F transcription factors, enabling uncontrolled SMC proliferation [7].
  • Metabolic Reprogramming: CTP synthase 1 (CTPS1), upregulated in proliferating SMCs, supports DNA/RNA synthesis. Unlike endothelial cells (ECs), SMCs lack compensatory salvage pathways (e.g., NME1/2), making CTPS1 inhibition selectively antiproliferative for SMCs [4].
  • Cytoskeletal Dynamics: Cyclic AMP (cAMP) signaling remodels actin cytoskeletal dynamics, suppressing serum response factor (SRF) and TEA domain (TEAD) transcription factors. This inhibits Skp2-mediated degradation of cyclin-dependent kinase inhibitors (e.g., p21Cip1) .

Table 1: Key Molecular Drivers of Pathological SMC Proliferation

PathwayKey ComponentsRole in SMC Hyperproliferation
Growth FactorPDGF, ERK1/2, Akt, Cyclin D1Accelerates G1/S-phase transition
InflammatoryNF-κB, miR-17, Rb/E2FDerepresses cell-cycle progression
MetabolicCTPS1, CTP biosynthesisFuels DNA/RNA synthesis in SMCs only
Cytoskeletal/cAMPcAMP, SRF, TEAD, p21Cip1Blocks Skp2-mediated degradation of CDKIs

These pathways collectively enable SMCs to escape growth control, leading to occlusive vascular lesions. Diabetic patients exhibit exacerbated IH due to amplified PDGF sensitivity and impaired cAMP signaling, highlighting the clinical complexity of SMC-driven diseases [1] [3].

Therapeutic Targeting of SMC Proliferation: Current Challenges and Opportunities

Despite decades of research, targeting SMC proliferation remains challenging due to:

  • Lack of Cell Selectivity: First-generation DES (e.g., sirolimus, paclitaxel) inhibit mTOR or microtubule dynamics but equally suppress EC proliferation. This delays re-endothelialization, increasing thrombosis risk [4] [9].
  • Pathway Crosstalk: Combined inhibitors may antagonize efficacy. For example, Kv1.3 blockers (PAP-1) and mTOR inhibitors (everolimus) individually reduce IH in vivo, but co-administration cancels benefits by dysregulating P70S6K phosphorylation—a convergence point for MEK/ERK and mTOR pathways [1].
  • Microenvironmental Heterogeneity: In diabetes, SMCs exhibit hyperresponsiveness to growth factors and resistance to standard therapies like everolimus, necessitating disease-specific strategies [1] .

SMC Proliferation Inhibitor-2w (SPI-2w; CAS 343783-87-9) emerges as a promising candidate addressing these limitations. This diarylamide derivative (C₂₁H₂₅NO₈, MW 419.4 g/mol) inhibits human coronary artery SMC proliferation with 15-fold selectivity over ECs (IC₅₀ = 310 nM vs. 4.6 µM). Its potency against PDGF-induced proliferation is 80-fold higher than tranilast—a first-generation SMC inhibitor [2] [6]. SPI-2w’s advantages include:

  • Phenotypic Selectivity: Unlike mTOR inhibitors, SPI-2w spares EC proliferation and migration, critical for re-endothelialization [4].
  • Mechanistic Precision: It targets undefined SMC-specific mitogenic pathways, avoiding crosstalk issues seen with multi-drug combinations [1] [6].
  • Adaptability: Potential for stent coating integration or nanoparticle delivery to enhance localized efficacy [8] [9].

Table 2: SPI-2w vs. Reference SMC Inhibitors

ParameterSPI-2wTranilastEverolimus
SMC IC₅₀310 nM25 µM1–5 nM*
Selectivity (SMC:EC)15:1<2:11:1
Primary TargetUndefinedTGF-β inhibitionmTORC1
Clinical StagePreclinicalMarketed (limited use)Marketed (DES)

*Everolimus lacks SMC selectivity.

Future opportunities include combining SPI-2w with:

  • Micro-Nanostructured Stents: Surface grooves or fibers that promote EC alignment while restricting SMC spreading [9].
  • cAMP Modulators: PDE3A inhibitors (e.g., cilostazol) that amplify endogenous antiproliferative signals .
  • miRNA Therapeutics: Anti-miR-17 oligonucleotides to restore Rb-mediated cell-cycle control [7].

Table 3: Compound Details

PropertyValue
Chemical NameEthyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate
CAS Number343783-87-9
Molecular FormulaC₂₁H₂₅NO₈
Molecular Weight419.43 g/mol
MechanismSelective SMC proliferation inhibition (PDGF-dependent context)
Key ReferenceOgita et al. (2001), Bioorg Med Chem Lett

Properties

Product Name

SMC Proliferation Inhibitor-2w

IUPAC Name

ethyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Molecular Formula

C21H25NO8

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C21H25NO8/c1-7-30-21(24)13-10-15(25-2)16(26-3)11-14(13)22-20(23)12-8-17(27-4)19(29-6)18(9-12)28-5/h8-11H,7H2,1-6H3,(H,22,23)

InChI Key

WYZIWOFFABWKJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.